molecular formula C20H22FN3O3 B2718887 1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea CAS No. 1170797-09-7

1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea

Cat. No. B2718887
CAS RN: 1170797-09-7
M. Wt: 371.412
InChI Key: DIOZRERRCSMGLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Synthesis

Research has been conducted on the synthesis and analysis of structural features critical for the activity of related compounds. For instance, studies on 7-substituted 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones, which share structural features with the query compound, have identified potent antagonists through structure-activity relationships (SARs), highlighting the importance of specific functional groups for biological activity (Zhang et al., 2008). Similarly, the synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole-substituted 1,4-dihydropyrimidinone compounds offer insights into the chemical modifications that enhance biological activity (Çelik et al., 2014).

Biological Activities and Applications

Compounds structurally related to the query molecule have been explored for their biological activities, such as their role in modulating neurotransmitter systems or acting as enzyme inhibitors. For example, research on the organocatalytic asymmetric Mannich addition of 3-fluorooxindoles to dibenzo[b,f][1,4]oxazepines has demonstrated the construction of chiral centers with potential pharmaceutical applications (Li et al., 2019). Another study evaluated the effects of selective antagonists on compulsive food consumption, illustrating the potential therapeutic applications of these compounds in treating disorders with a compulsive component (Piccoli et al., 2012).

Advanced Synthesis Techniques

Innovative synthesis techniques have been developed to facilitate the production of benzoxazepine-containing kinase inhibitors, illustrating the complex synthetic pathways required to construct these molecules and their cores for pharmaceutical applications (Naganathan et al., 2015). Additionally, the synthesis of potent nonpeptide CCR1 antagonists through module-assisted procedures showcases the advancements in radiochemistry for drug development (Mäding et al., 2006).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-20(2)12-27-17-9-8-15(10-16(17)24(3)18(20)25)23-19(26)22-11-13-4-6-14(21)7-5-13/h4-10H,11-12H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOZRERRCSMGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.